7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound classified as a pyrrolopyrazine derivative. Its molecular formula is , and it has a molecular weight of 158.18 g/mol. The compound features a fluorine atom at the 7-position and is characterized by its unique bicyclic structure that includes both a pyrrole and a pyrazine ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the modulation of neurotransmitter systems.
The synthesis of 7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure. The technical details of synthesis can vary, but the general approach includes:
The synthesis may require purification steps such as recrystallization or chromatography to achieve high purity levels, typically above 97% as noted in commercial sources .
The molecular structure of 7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can be represented using various structural notations:
The compound features a fused bicyclic system with specific stereochemistry at the 7 and 8a positions. The presence of the fluorine atom significantly influences its electronic properties and biological activity.
The reactivity of 7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can be explored through various chemical reactions:
These reactions are crucial for developing derivatives with improved pharmacological profiles.
The mechanism of action for compounds like 7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one often involves modulation of neurotransmitter systems, particularly through interaction with glutamate receptors. Research indicates that derivatives of this compound act as allosteric modulators for N-methyl-D-aspartate receptors (NMDAR), influencing synaptic transmission and plasticity .
Relevant analyses indicate that modifications in structure can lead to significant changes in solubility and biological activity.
The primary applications of 7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one lie within medicinal chemistry:
The introduction of fluorine at C7 creates a stereogenic center whose configuration profoundly influences biological activity. Asymmetric catalysis provides precise stereocontrol:
Table 1: Asymmetric Methods for 7-Fluorohexahydropyrrolopyrazinone Synthesis
Method | Key Reagent/Catalyst | Stereochemical Outcome | Yield (%) | ee/dr |
---|---|---|---|---|
Chiral Auxiliary Alkylation | NFSI/Evans Oxazolidinone | (7S,8aR) Predominant | 68–75 | dr >95:5 |
Catalytic Fluorination | Pd/(S)-PHOX/Selectfluor | (7R) Configuration | 82 | 92% ee |
Ugi-5C-4CR Reaction | TiCl4/(S)-Proline | (7S,8aS) Specific | 38–64 | dr up to 4:1 |
Biocatalysis offers sustainable routes to enantiopure targets under mild conditions:
Optimization Challenges: Fluorine’s small size and high electronegativity necessitate precise enzyme-substrate binding for stereodifferentiation. Recent advances use substrate walking to evolve transaminases with expanded binding pockets for bulky N-alkylated precursors.
Solid-phase synthesis accelerates the exploration of N-functionalized analogs for structure-activity studies:
Table 2: Solid-Phase Strategies for Library Synthesis
Resin Type | Coupling Reaction | Cleavage Method | Key Analog Features | Average Purity |
---|---|---|---|---|
Wang Resin | Buchwald-Hartwig Amination | TFA/H2O/TIPS (95:2.5:2.5) | 4-Arylpiperazinyl derivatives | 92% |
Rink Amide | Ugi-4C-3CR with Fluoro-imines | 20% HFIP/DCM | N-Acylated dipeptoid variants | 87% |
Sieber Amide | Aza-Michael Addition to Fluoro-enones | 1% TFA/DCM | 1,3-Disubstituted lactams | 89% |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: